6-(2-Methoxyphenyl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid
CAS No.: 2241127-84-2
Cat. No.: VC7044479
Molecular Formula: C19H18O3
Molecular Weight: 294.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2241127-84-2 |
|---|---|
| Molecular Formula | C19H18O3 |
| Molecular Weight | 294.35 |
| IUPAC Name | 6-(2-methoxyphenyl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid |
| Standard InChI | InChI=1S/C19H18O3/c1-22-17-5-3-2-4-14(17)12-6-7-15-13(10-12)8-9-19(15)11-16(19)18(20)21/h2-7,10,16H,8-9,11H2,1H3,(H,20,21) |
| Standard InChI Key | DQCOHBWXHNAIAQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C2=CC3=C(C=C2)C4(CC3)CC4C(=O)O |
Introduction
Chemical Structure and Stereochemical Features
The molecular structure of 6-(2-Methoxyphenyl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid (molecular formula: , molecular weight: 306.36 g/mol) features a spiro junction at the 3-position of the dihydroindene scaffold, connecting it to a cyclopropane ring. The 2-methoxyphenyl group is attached at the 6-position of the dihydroindene moiety, while the carboxylic acid resides on the cyclopropane ring .
Spirocyclic Architecture
Spiro compounds, such as this molecule, are defined by two rings sharing a single atom (the spiro atom). In this case, the spiro center bridges the dihydroindene and cyclopropane systems, creating a rigid, three-dimensional structure. This rigidity often enhances binding affinity in biological systems by reducing conformational entropy loss upon target engagement .
Substituent Effects
The 2-methoxyphenyl group introduces steric bulk and electronic effects. The methoxy group’s electron-donating nature modulates the aromatic ring’s electron density, potentially influencing π-π stacking interactions in biological targets. The carboxylic acid moiety provides a site for hydrogen bonding or salt bridge formation, critical for interactions with enzymes or receptors .
Synthetic Methodologies
The synthesis of spirocyclic compounds often involves strategic ring-forming reactions. For 6-(2-Methoxyphenyl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid, key steps likely include cyclopropanation and spirocyclization.
Cyclopropanation Strategies
Cyclopropane rings are typically constructed via:
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Simmons-Smith Reaction: Utilizes diiodomethane and a zinc-copper couple to transfer a methylene group to alkenes.
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Carbene Insertion: Transition metal-catalyzed decomposition of diazo compounds generates carbenes, which insert into C–H bonds to form cyclopropanes .
For example, the synthesis of analogous spiro-β-lactones involves treating diazo compounds with blue LED light (440 nm) to generate singlet carbenes, which undergo selective C–H insertion to form cyclopropane rings .
Spirocyclization Approaches
Spiro ring formation may leverage intramolecular cyclization. In related work, Knoevenagel–Claisen condensations or ring-closing metathesis (RCM) have been employed to construct spiro frameworks . A hypothetical route for this compound could involve:
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Functionalization of dihydroindene with a propargyl ether.
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RCM using a Grubbs catalyst to form the cyclopropane ring.
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Oxidation of a pendant methyl group to the carboxylic acid .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 306.36 g/mol |
| Solubility | Moderate in DMSO, low in water |
| LogP (Partition Coefficient) | ~3.2 (predicted) |
| pKa (Carboxylic Acid) | ~4.5 |
The carboxylic acid group confers moderate aqueous solubility at physiological pH, while the aromatic and spirocyclic components contribute to lipophilicity, as indicated by the predicted LogP .
Applications in Medicinal Chemistry
Drug Discovery
The spiro scaffold’s rigidity makes it a valuable template for designing kinase inhibitors or GPCR modulators. For instance, replacing a 6-isopropoxyindole with a 2-methoxyaniline in pyrazine-based inhibitors improved selectivity for CSNK2A over PIM3 by 30-fold , highlighting the strategic role of methoxyaryl groups.
Prodrug Development
The carboxylic acid can be esterified to enhance membrane permeability, with intracellular esterases regenerating the active form. This approach has been used in prodrugs of antiviral agents .
Research Findings and Comparative Analysis
Selectivity Optimization
In kinase inhibitors, substituting indazoles with methoxyanilines reduced off-target effects. For example, 7c (a 2-methoxyaniline analogue) showed activity on only 18/101 kinases versus 34 for its indazole predecessor . This suggests that the 2-methoxyphenyl group in the target compound could confer similar selectivity.
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